

Application Notes and Protocols for DDA:TDB Liposomes in Vaccine Delivery

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Compound of Interest

Compound Name: *Trehalose 6,6'-dibehenate*

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These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of liposomes composed of dimethyldioctadecylammonium (DDA) and **trehalose 6,6'-dibehenate** (TDB). This liposomal system is a potent adjuvant for subunit vaccines, capable of inducing robust cellular and humoral immune responses.

Introduction

Cationic liposomes formulated with DDA and the synthetic cord factor analogue TDB have emerged as a promising adjuvant system for a variety of subunit vaccines, including those for tuberculosis and influenza.[1][2][3] DDA, a quaternary ammonium compound, provides a positive surface charge, facilitating interaction with and uptake by antigen-presenting cells (APCs) like dendritic cells (DCs).[4][5] TDB, a synthetic analogue of a mycobacterial cord factor, acts as an immunostimulant, promoting the maturation of DCs and the induction of a potent Th1 and Th17 cell-mediated immune response.[1][3][6] This adjuvant system, often referred to as CAF01, has demonstrated a strong depot effect at the injection site, prolonging antigen exposure to the immune system.[7][8] The physicochemical properties of DDA:TDB liposomes, such as size and surface charge, are critical for their adjuvant activity.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on DDA:TDB liposomes, providing a comparative overview of their physicochemical characteristics and immunological effects.

Table 1: Physicochemical Properties of DDA:TDB Liposomes

Formulation	DDA:TDB Ratio (w/w or molar)	Average Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Antigen Association Efficiency (%)	Reference(s)
DDA:TDB	5:1 (w/w)	1920.0 ± 70.0	Narrow	Cationic	>90% (with OVA)	[4] [11]
DDA:TDB (CAF01)	Not specified	~500	Heterogeneous	+50	High	[6] [10] [12]
DDA:TDB	Not specified	700	Not specified	Not specified	Not specified	[9]
DDA:TDB MLV	Not specified	1047.1 ± 135.8	Not specified	+46.26 ± 3.7	>50% after 96h	[13]
DDA:TDB SUV	Not specified	<600	Not specified	Not specified	High	[14]

Table 2: Immunological Effects of DDA:TDB Liposome Adjuvants

Vaccine Antigen	Administration Route	Key Immune Response	Key Findings	Reference(s)
Ovalbumin (OVA)	Intraperitoneal	Enhanced antigen presentation	>100-fold increase in antigen presentation efficiency by BM-DCs.	[4]
Influenza A (H3N2)	Intranasal	Mucosal and systemic antibody responses	Significantly higher s-IgA, serum IgG, IgG1, and IgG2b levels.	[1][11]
Ag85B-ESAT-6 (Tuberculosis)	Intramuscular/Subcutaneous	Strong Th1 response	Substantial production of IFN- γ and high levels of IgG2b.	[3][7]
Ovalbumin (OVA)	Not specified	CD8+ T cell response	Small unilamellar vesicles (SUVs) induced significantly higher CD8 IFN- γ responses compared to larger multilamellar vesicles (MLVs).	[15]

Experimental Protocols

Protocol for Preparation of DDA:TDB Liposomes (Lipid Film Hydration Method)

This protocol is a standard method for preparing multilamellar vesicles (MLVs) of DDA:TDB.

Materials:

- Dimethyldioctadecylammonium bromide (DDA)
- **Trehalose 6,6'-dibehenate (TDB)**
- Chloroform
- Sterile aqueous buffer (e.g., Tris buffer, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Nitrogen gas stream (optional)
- Vacuum pump

Procedure:

- **Lipid Dissolution:** Dissolve DDA and TDB in chloroform in a round-bottom flask. A common weight ratio is 5:1 (DDA:TDB).^[2] Ensure the lipids are completely dissolved to form a clear solution.
- **Film Formation:** Remove the chloroform using a rotary evaporator under reduced pressure. The temperature of the water bath should be set above the phase transition temperature of the lipids (e.g., 60-65°C) to ensure a uniform lipid film. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen.
- **Drying:** Dry the thin lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
- **Hydration:** Hydrate the lipid film with a sterile aqueous buffer by adding the buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

- **Vesicle Formation:** Agitate the flask by vortexing or gentle shaking until the lipid film is completely dispersed and a milky suspension of multilamellar vesicles (MLVs) is formed.
- **Antigen Loading (Surface Adsorption):** For surface adsorption of protein antigens, mix the antigen solution with the pre-formed DDA:TDB liposomes and incubate at room temperature for 1 hour with intermittent mixing.^[4] The cationic nature of the liposomes facilitates electrostatic interaction with negatively charged antigens.
- **Sizing (Optional):** To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication.^[14]

Protocol for Preparation of DDA Liposomes (Aqueous Heat Method)

This is a simpler method for preparing DDA liposomes, which can then be combined with TDB.

Materials:

- Dimethyldioctadecylammonium bromide (DDA)
- Sterile distilled water
- Stirring hot plate

Procedure:

- **Suspension:** Suspend DDA in sterile distilled water at a concentration of 2.5–5 mg/ml.^[4]
- **Heating and Stirring:** Heat the suspension to 80°C for 20 minutes with continuous stirring. This process facilitates the formation of liposomes.^[4]
- **Antigen Incorporation:** For antigen incorporation, the antigen can be mixed with the pre-formed DDA liposomes.^[4] TDB can be incorporated during the initial suspension step if desired.

Characterization of DDA:TDB Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute the liposome suspension in an appropriate buffer and measure the size distribution and PDI using a DLS instrument.

2. Zeta Potential Measurement:

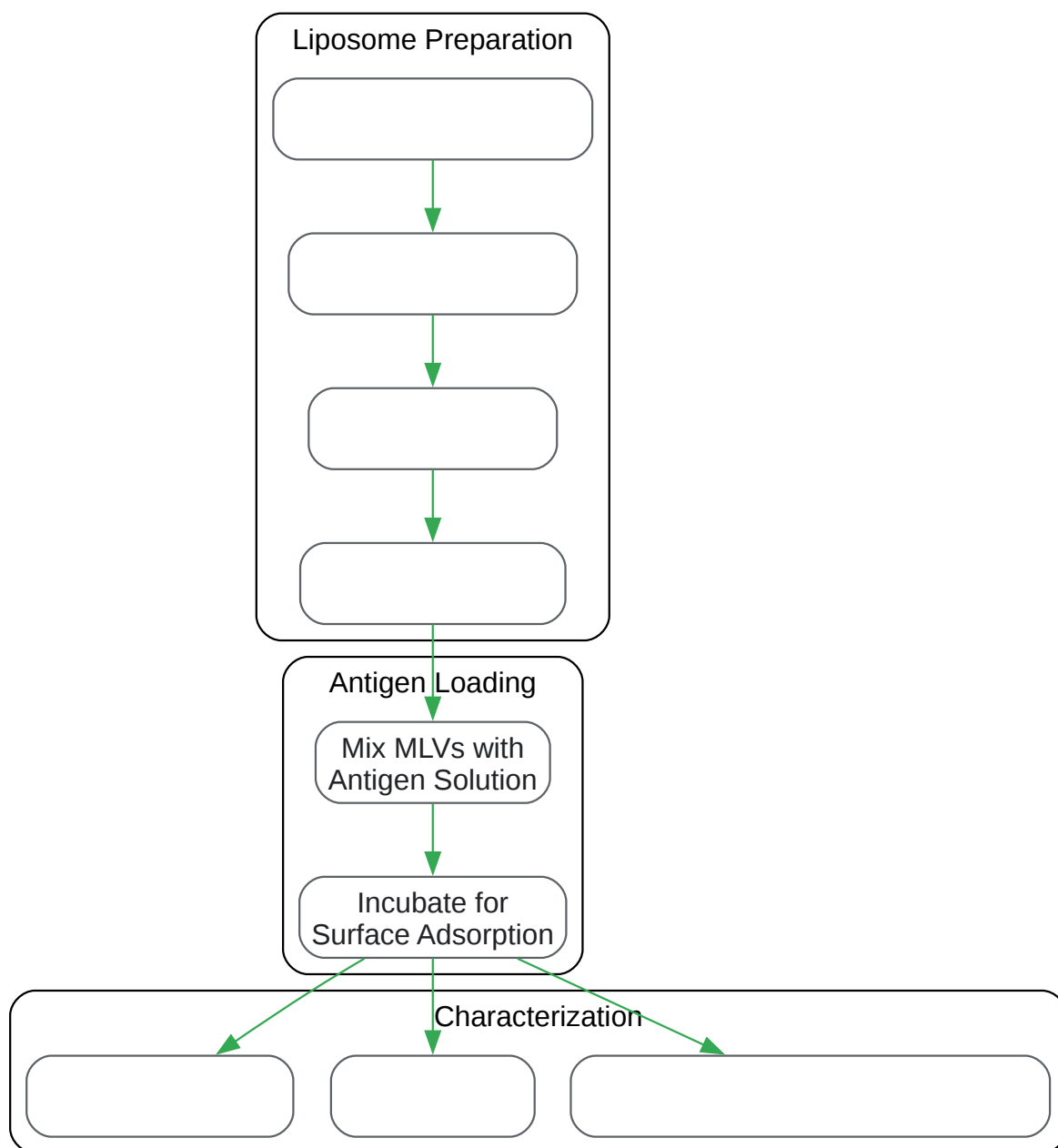
- Method: Laser Doppler Velocimetry.
- Procedure: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge.

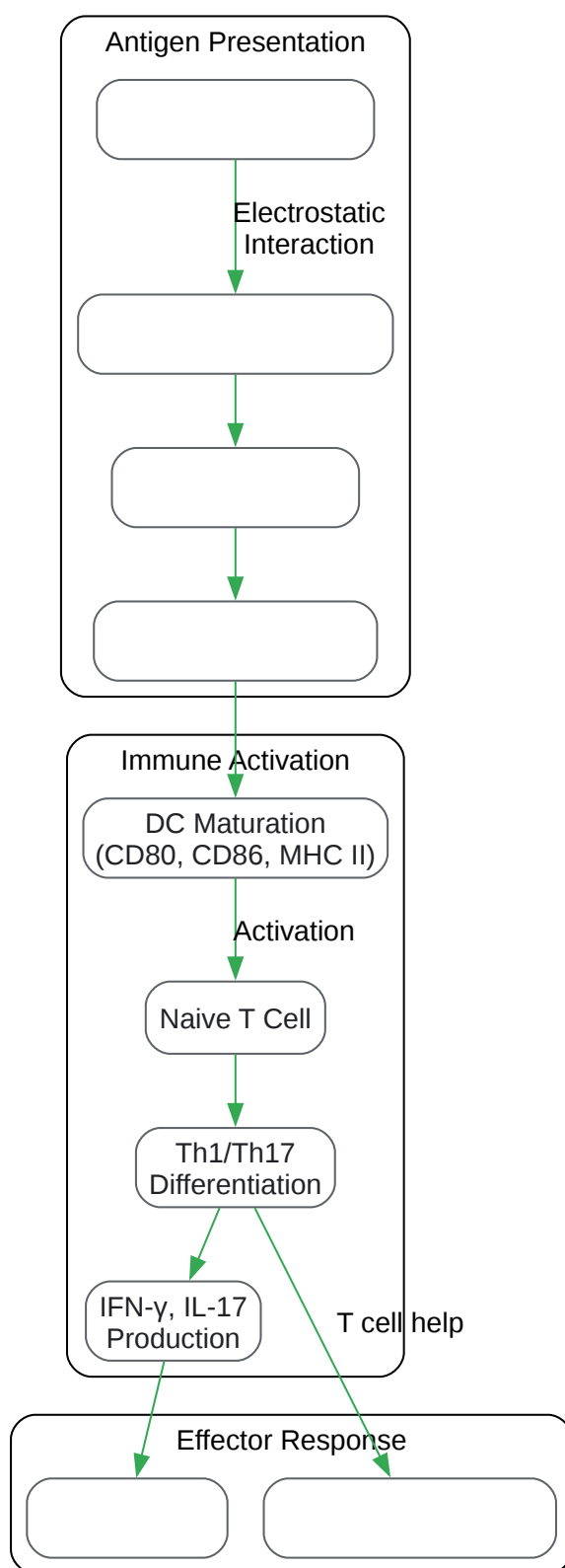
3. Antigen Association Efficiency:

- Method: Ultracentrifugation followed by protein quantification.
- Procedure:
 - Mix the liposomes with the antigen as described in the preparation protocol.
 - Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 1 hour).^[4]
 - Carefully collect the supernatant.
 - Quantify the amount of free antigen in the supernatant using a suitable protein assay (e.g., Micro BCA Protein Assay).
 - Calculate the association efficiency using the following formula: Association Efficiency (%) = $[(\text{Total Antigen} - \text{Free Antigen}) / \text{Total Antigen}] \times 100$

Visualization of Workflows and Pathways

Experimental Workflow for DDA:TDB Liposome Preparation and Characterization





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